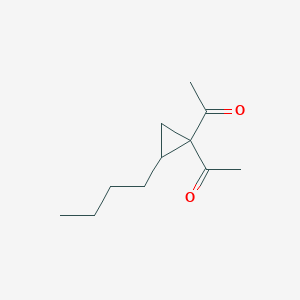
1,1'-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The cyclopropane ring imparts unique chemical properties, making it a subject of scientific research.
Métodos De Preparación
The synthesis of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Butyl Substitution:
Ethanone Formation: The final step involves the formation of the ethanone groups through a series of oxidation and reduction reactions.
Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the synthesis process.
Análisis De Reacciones Químicas
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it more acidic and reactive.
Cyclopropylmethyl ketone: This compound contains a cyclopropane ring attached to a methyl ketone group, exhibiting different reactivity and stability compared to 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one).
The uniqueness of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) lies in its specific substitution pattern and the presence of ethanone groups, which impart distinct chemical and physical properties.
Propiedades
Número CAS |
90284-94-9 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(1-acetyl-2-butylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(10,8(2)12)9(3)13/h10H,4-7H2,1-3H3 |
Clave InChI |
SNUDIOJWVQJRGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC1(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)

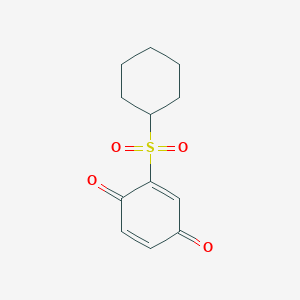
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
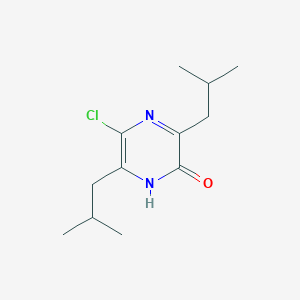
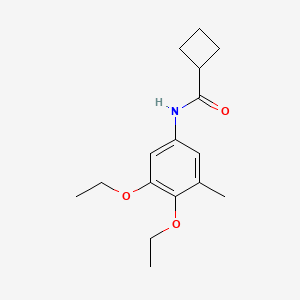

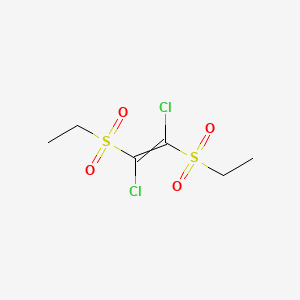
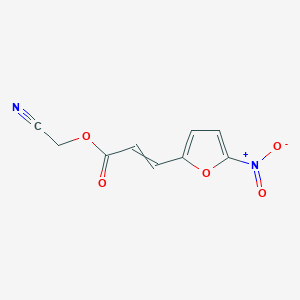
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)

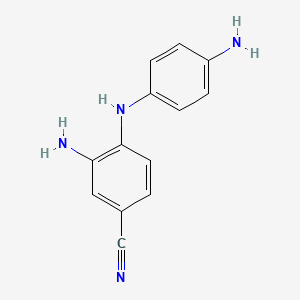
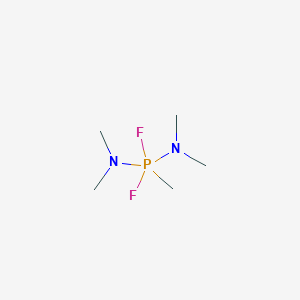
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
